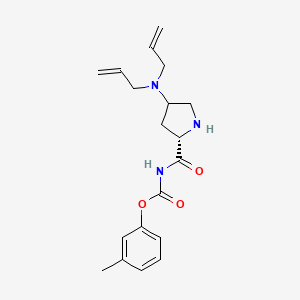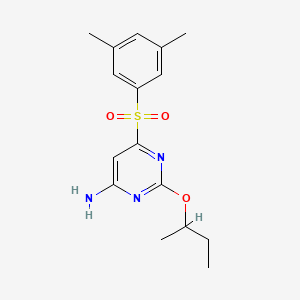
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a pyrimidine core substituted with sec-butoxy and benzenesulfonyl groups, suggests potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrimidine core, followed by the introduction of the sec-butoxy group and the benzenesulfonyl group through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidine: Lacks the amine group.
6-(3,5-Dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine: Lacks the sec-butoxy group.
2-sec-Butoxy-pyrimidin-4-ylamine: Lacks the benzenesulfonyl group.
Uniqueness
The unique combination of the sec-butoxy, benzenesulfonyl, and pyrimidine groups in 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
284681-87-4 |
|---|---|
Formule moléculaire |
C16H21N3O3S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-butan-2-yloxy-6-(3,5-dimethylphenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21N3O3S/c1-5-12(4)22-16-18-14(17)9-15(19-16)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19) |
Clé InChI |
YFBUTSSKLJMRMF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC(=CC(=C2)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


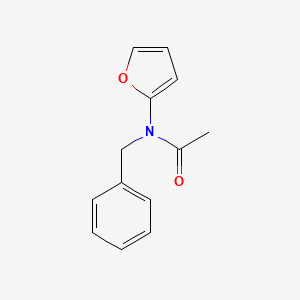

![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)

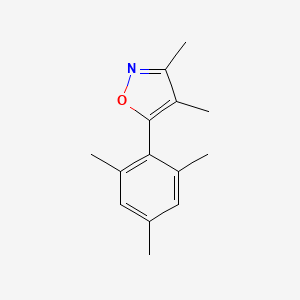
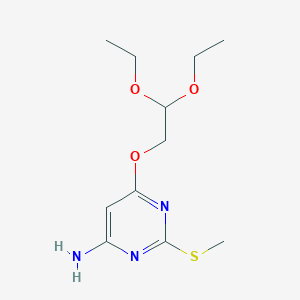


![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)

![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
